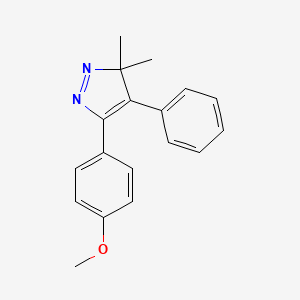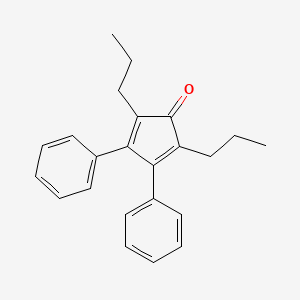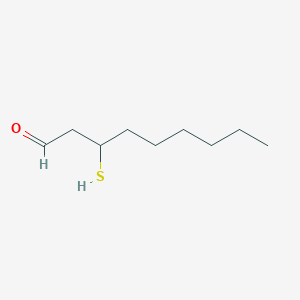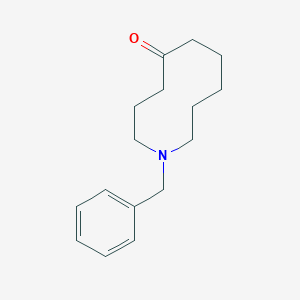![molecular formula C10H18O B14586203 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one CAS No. 61406-21-1](/img/structure/B14586203.png)
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropyl group substituted with a propan-2-yl group and a methyl group, making it a unique structure with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2-methyl-1-propene with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under controlled temperatures to ensure the formation of the desired cyclopropyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl ring can be opened or substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclopropyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl ring’s strain and reactivity can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-2-propylcyclopropane: A similar compound with a different substitution pattern.
2-Methyl-1-phenylpropan-1-one: A compound with a similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61406-21-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-methyl-1-(1-propan-2-ylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9(11)10(5-6-10)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
DXBKDDHPHGKYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1(CC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


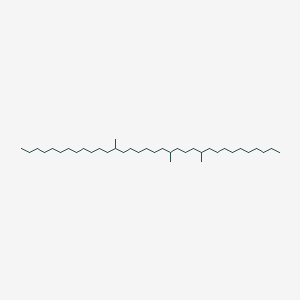
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)



